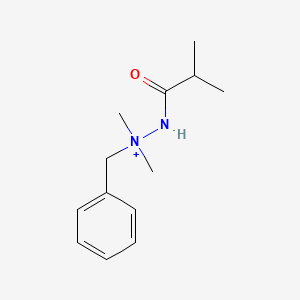
Benzyl-dimethyl-(2-methylpropanoylamino)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-dimethyl-(2-methylpropanoylamino)azanium is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cationic nature, which makes it useful as a surfactant, biocide, and phase transfer agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-(2-methylpropanoylamino)azanium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of benzyl chloride with dimethyl-(2-methylpropanoylamino)amine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-dimethyl-(2-methylpropanoylamino)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction can produce the corresponding amine .
Applications De Recherche Scientifique
Benzyl-dimethyl-(2-methylpropanoylamino)azanium has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Acts as a biocide, effective against a broad spectrum of microorganisms, making it useful in disinfectants and antiseptics.
Medicine: Employed as a preservative in pharmaceutical formulations, particularly in eye, ear, and nasal drops.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Benzyl-dimethyl-(2-methylpropanoylamino)azanium involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties enhance the penetration of drugs through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar biocidal and surfactant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Benzyl-dimethyl-(2-methylpropanoylamino)azanium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a benzyl group and a quaternary ammonium center provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propriétés
Numéro CAS |
35211-62-2 |
|---|---|
Formule moléculaire |
C13H21N2O+ |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
benzyl-dimethyl-(2-methylpropanoylamino)azanium |
InChI |
InChI=1S/C13H20N2O/c1-11(2)13(16)14-15(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/p+1 |
Clé InChI |
CQSFVYOANDYOLM-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C(=O)N[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


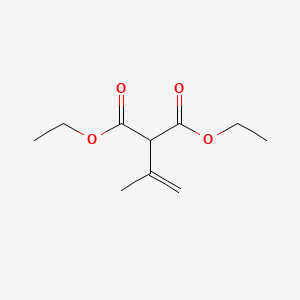
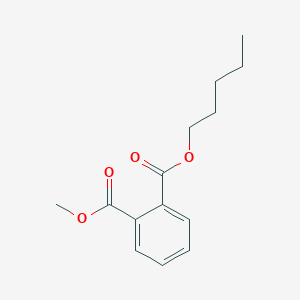
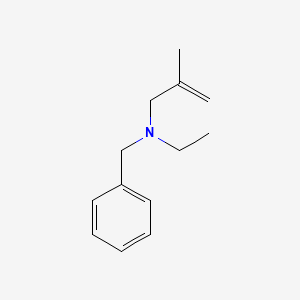
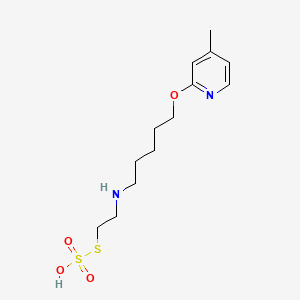
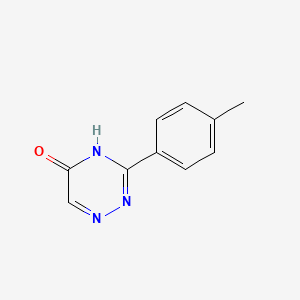
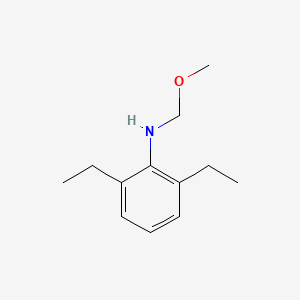
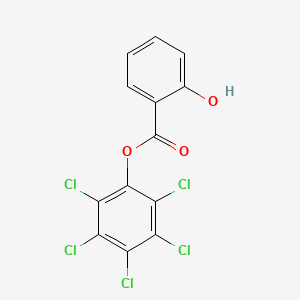
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
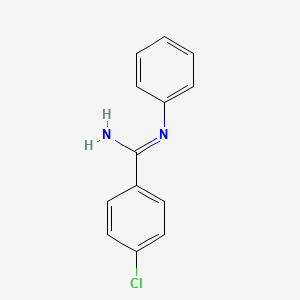

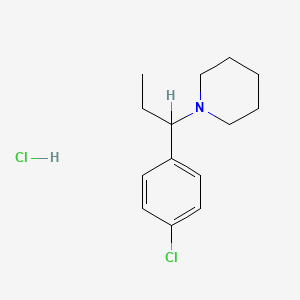
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

